molecular formula C13H14N2O2 B11507373 2-(1H-imidazol-1-yl)-1-phenylethyl acetate

2-(1H-imidazol-1-yl)-1-phenylethyl acetate

Cat. No.: B11507373
M. Wt: 230.26 g/mol
InChI Key: QPBBYIRHBLMQLQ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-phenylethyl acetate is a chemical compound that features an imidazole ring and a phenylethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethyl acetate typically involves the reaction of imidazole with phenylethyl acetate under specific conditions. One common method involves the use of a nucleophilic substitution reaction where imidazole acts as a nucleophile, attacking the electrophilic carbon in phenylethyl acetate. The reaction is often carried out in the presence of a base such as sodium hydride in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-phenylethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .

Scientific Research Applications

2-(1H-imidazol-1-yl)-1-phenylethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethyl acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)acetic acid
  • 1-(2-Hydroxyethyl)imidazole
  • 2-Phenyl-1H-imidazol-1-yl acetic acid acetate

Uniqueness

2-(1H-imidazol-1-yl)-1-phenylethyl acetate is unique due to its specific combination of an imidazole ring and a phenylethyl acetate group. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(2-imidazol-1-yl-1-phenylethyl) acetate

InChI

InChI=1S/C13H14N2O2/c1-11(16)17-13(9-15-8-7-14-10-15)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3

InChI Key

QPBBYIRHBLMQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN1C=CN=C1)C2=CC=CC=C2

Origin of Product

United States

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